molecular formula C17H21BrN4O2S B2932769 2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797400-91-9

2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2932769
CAS No.: 1797400-91-9
M. Wt: 425.35
InChI Key: PIPYORPKDMZWDX-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a sulfonamide group, and a piperidine ring, making it a versatile molecule for further chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is to start with 6-methylpyridazin-3-ylamine, which undergoes a series of reactions including alkylation, bromination, and sulfonamide formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl lithium (PhLi) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate salts or other oxidized derivatives.

  • Reduction: : Derivatives lacking the bromine atom, such as amines or alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its sulfonamide group can interact with various enzymes, making it a valuable tool for biochemical studies.

Medicine

In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be explored for the development of new therapeutic agents. It may also be used in the design of diagnostic tools or imaging agents.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

  • 2-bromo-N-(1-(2-methylpyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

  • 2-bromo-N-(1-(4-methylpyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the 6-methylpyridazin-3-yl group. This group imparts distinct chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

2-bromo-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O2S/c1-13-6-7-17(21-20-13)22-10-8-14(9-11-22)12-19-25(23,24)16-5-3-2-4-15(16)18/h2-7,14,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPYORPKDMZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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